molecular formula C22H23N5O B5595518 N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

Cat. No. B5595518
M. Wt: 373.5 g/mol
InChI Key: JBTJXCYHQAVBRE-DHRITJCHSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like "N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" often involves multi-step organic reactions, starting from simpler precursor molecules. A related compound, N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, was synthesized by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol (Asiri, Khan, & Rasul, 2010). This example illustrates a general approach to synthesizing complex molecules through condensation reactions.

Molecular Structure Analysis

The detailed molecular structure analysis of complex molecules is crucial for understanding their chemical behavior and potential applications. Techniques such as NMR, IR, mass spectrometry, and X-ray crystallography are commonly used. For instance, the structure of synthesized compounds like N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, demonstrating the multifaceted approach to molecular characterization (Asiri & Khan, 2010).

Chemical Reactions and Properties

The chemical reactivity of molecules like "N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" can be inferred from studies on similar compounds. For example, the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine highlighted the importance of N—H⋯N hydrogen bonds and π-stacking interactions in determining the molecule's reactivity and crystal packing (Repich et al., 2017).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure play a significant role in the practical application of chemical compounds. The analysis of related compounds, such as the synthesis and crystal structures of derivatives of butyrate and 1,3-dioxane, reveals how crystal packing and hydrogen bonding influence these properties (Jebas et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are crucial for the development and application of new compounds. The versatility of compounds such as 4-bis(methylthio)methylene-2-phenyloxazol-5-one in synthesizing novel heterocyclic scaffolds highlights the importance of understanding these properties for chemical synthesis (Amareshwar, Mishra, & Ila, 2011).

Scientific Research Applications

Synthesis and Structural Analysis

The compound N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine, while not directly referenced, shares structural similarities with compounds involved in research focused on novel chemical syntheses. For instance, compounds such as N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine have been synthesized through reactions involving specific aldehydes and amines in the presence of acetic acid in ethanol, showcasing the synthetic versatility of related molecular structures. These reactions are characterized by confirming the new compound's structure via elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, indicating the importance of detailed structural elucidation in research applications (عبدالله محمد عسيري et al., 2010).

Polymerization and Material Science

Further applications of similar compounds are found in material science, particularly in polymerization processes and the development of new materials. For example, poly(2-alkyl/aryl-2-oxazoline)s (PAOx) have gained attention for biomedical applications due to their biocompatibility and chemical versatility. Research demonstrates the ability to introduce side-chain functionalities to PAOx via straightforward and versatile postpolymerization modification platforms, expanding the chemical toolbox available for creating materials with specific properties (M. Mees & R. Hoogenboom, 2015).

Catalysis and Chemical Transformations

Compounds with complex nitrogen-containing structures, akin to the query compound, also play a role in catalytic applications. For instance, tris(2-aminoethyl)amine (TREN) used in the catalysis of methyl and n-butyl acrylates polymerization in water–organic solvent mixtures illustrates the economic and efficient potential of such compounds in technological applications, including the recycling and reuse of catalysts and solvents, showcasing the broader applicability of nitrogen-containing compounds in facilitating environmentally friendly and cost-effective chemical transformations (Adrián Moreno et al., 2017).

properties

IUPAC Name

(E)-1-[1-[2-(3,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-8-9-19(12-17(16)2)28-11-10-27-18(3)21(13-25-26-14-23-24-15-26)20-6-4-5-7-22(20)27/h4-9,12-15H,10-11H2,1-3H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTJXCYHQAVBRE-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=NN4C=NN=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)/C=N/N4C=NN=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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